molecular formula C7H7BrOS B1526120 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one CAS No. 1001671-82-4

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Cat. No.: B1526120
CAS No.: 1001671-82-4
M. Wt: 219.1 g/mol
InChI Key: NLXVUPFYNZJDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is a brominated thiophene derivative with the molecular formula C7H7BrOS and a molecular weight of 219.09 g/mol. This compound is characterized by its bromine atom at the 5-position and a methyl group at the 2-position on the thiophene ring, with an ethanone group attached to the 3-position.

Scientific Research Applications

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Employed in the production of materials, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one can be synthesized through various synthetic routes, including:

    Chemical Reactions Analysis

    Types of Reactions: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    • Oxidation: Oxidation reactions can convert the ethanone group to carboxylic acids or other oxidized derivatives.

    • Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a corresponding hydrocarbon.

    • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as amines or alcohols.

    Common Reagents and Conditions:

    • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    • Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile and reaction environment.

    Major Products Formed:

    • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

    • Reduction Products: Hydrocarbons and corresponding reduced derivatives.

    • Substitution Products: Amines, alcohols, and other substituted derivatives.

    Mechanism of Action

    The mechanism by which 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

    Comparison with Similar Compounds

    • 2-Bromothiophene

    • 3-Bromothiophene

    • 2-Methylthiophene

    • 3-Methylthiophene

    This comprehensive overview provides a detailed understanding of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-(5-bromo-2-methylthiophen-3-yl)ethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H7BrOS/c1-4(9)6-3-7(8)10-5(6)2/h3H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NLXVUPFYNZJDSJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(S1)Br)C(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H7BrOS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    219.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one
    Reactant of Route 2
    Reactant of Route 2
    1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one
    Reactant of Route 3
    Reactant of Route 3
    1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one
    Reactant of Route 4
    Reactant of Route 4
    1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one
    Reactant of Route 5
    Reactant of Route 5
    1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one
    Reactant of Route 6
    Reactant of Route 6
    1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.